4-Neopentylbenzene-1,2-diamine

Description

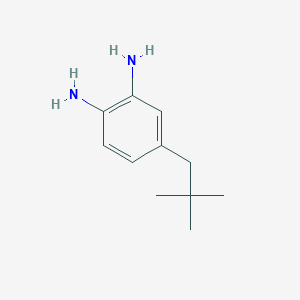

4-Neopentylbenzene-1,2-diamine is a substituted aromatic diamine featuring a neopentyl group (2,2-dimethylpropyl) at the 4-position of the benzene ring. This bulky alkyl substituent imparts unique steric and electronic properties, distinguishing it from other benzene-1,2-diamine derivatives.

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-(2,2-dimethylpropyl)benzene-1,2-diamine |

InChI |

InChI=1S/C11H18N2/c1-11(2,3)7-8-4-5-9(12)10(13)6-8/h4-6H,7,12-13H2,1-3H3 |

InChI Key |

AREGAAPFCWXRHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CC(=C(C=C1)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity

The electronic and steric nature of substituents significantly influences the reactivity of benzene-1,2-diamines in synthetic applications. For example:

- 4-Methylbenzene-1,2-diamine reacts with isatin derivatives to yield indoloquinoxalines in moderate to good yields (60–75%), attributed to the electron-donating methyl group mildly activating the aromatic ring .

- 4-Chlorobenzene-1,2-diamine exhibits higher reactivity, achieving good yields (70–85%) due to the electron-withdrawing chloro group enhancing electrophilic substitution .

- 4-Nitrobenzene-1,2-diamine shows reduced reactivity (yields ~50–60%) as the strongly electron-withdrawing nitro group deactivates the ring .

4-Neopentylbenzene-1,2-diamine is expected to exhibit lower reactivity in such reactions due to steric hindrance from the bulky neopentyl group, which may impede access to the aromatic ring. However, its electron-donating alkyl group could partially offset this by mildly activating the ring.

Table 1: Substituent Effects on Reactivity with Isatin Derivatives

*Predicted based on steric and electronic effects.

Physical and Chemical Stability

- 4-Fluoro-5-substituted derivatives (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are noted for instability, requiring immediate use after synthesis due to sensitivity to oxidation and decomposition .

- 4-Chloro and 4-nitro derivatives are more stable under standard conditions but may release toxic byproducts (e.g., nitroso compounds) under harsh conditions .

- This compound is hypothesized to exhibit enhanced stability compared to fluoro or nitro analogues due to steric protection of the amino groups by the bulky neopentyl substituent.

Table 2: Stability and Toxicity Profiles

*Inferred due to reduced metabolic activation from steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.